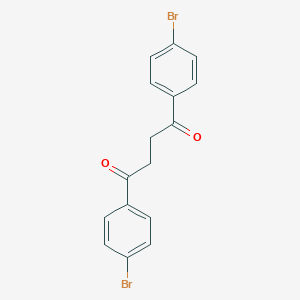

1,4-Bis(4-bromophenyl)-1,4-butanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis(4-bromophenyl)butane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRFGKKQMVGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276973 | |

| Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-83-8 | |

| Record name | NSC222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,4-Bis(4-bromophenyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,4-Bis(4-bromophenyl)-1,4-butanedione. The information is intended to support research and development activities where this compound may be of interest.

Core Chemical Properties

This compound is a symmetrical diaryl diketone. Its structure, featuring two bromophenyl groups attached to a butanedione linker, makes it a potentially useful building block in organic synthesis, materials science, and medicinal chemistry.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | PubChem[1] |

| Molecular Weight | 396.07 g/mol | PubChem[1] |

| CAS Number | 2461-83-8 | PubChem[1] |

| IUPAC Name | 1,4-bis(4-bromophenyl)butane-1,4-dione | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with succinyl chloride. This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure based on standard Friedel-Crafts acylation reactions.[2][3] Note: This is a generalized protocol and may require optimization.

Materials:

-

Bromobenzene

-

Succinyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Water

-

2M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Slowly add bromobenzene to the stirred suspension.

-

In a separate dropping funnel, dissolve succinyl chloride in anhydrous dichloromethane.

-

Add the succinyl chloride solution dropwise to the reaction mixture. The reaction is exothermic and may evolve HCl gas, which should be appropriately trapped.

-

After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.[2]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, 2M NaOH solution, and finally with a saturated NaCl solution.[2]

-

Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).

-

Filter the solution to remove the drying agent.

-

Remove the solvent (dichloromethane) using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl rings and the methylene protons of the butane-1,4-dione backbone.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbons. The number of signals will reflect the symmetry of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ketone functional groups, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H and C-Br stretching and aromatic C=C bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications and Reactivity

While specific applications for this compound are not extensively documented in the available literature, its structure suggests potential utility in several areas:

-

Organic Synthesis: The diketone functionality allows for a variety of chemical transformations, making it a potential precursor for the synthesis of more complex molecules, including heterocycles and polymers.

-

Materials Science: The presence of two aromatic rings and the rigid butanedione linker could be exploited in the design of novel organic materials, such as liquid crystals or polymers with specific electronic or photophysical properties.

-

Medicinal Chemistry: The 1,4-dicarbonyl motif is present in some biologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.

The reactivity of this compound is primarily governed by the ketone functional groups and the brominated aromatic rings. The ketones can undergo nucleophilic addition and condensation reactions, while the bromine atoms can be substituted via various cross-coupling reactions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation reaction.

Caption: Synthesis and purification workflow for this compound.

References

"1,4-Bis(4-bromophenyl)-1,4-butanedione" IUPAC name

An In-depth Technical Guide to 1,4-Bis(4-bromophenyl)-1,4-butanedione

IUPAC Name

The correct IUPAC name for the compound is 1,4-bis(4-bromophenyl)butane-1,4-dione [1].

Chemical and Physical Properties

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | PubChem[1] |

| Molecular Weight | 396.08 g/mol | PubChem[1], SpectraBase[2] |

| Exact Mass | 393.92040 g/mol | PubChem[1], SpectraBase[2] |

| CAS Number | 2461-83-8 | PubChem[1] |

| InChIKey | VOJRFGKKQMVGPH-UHFFFAOYSA-N | PubChem[1], SpectraBase[2] |

| SMILES | C(C(=O)C1=CC=C(C=C1)Br)CC(=O)C1=CC=C(C=C1)Br | PubChem[1], SpectraBase[2] |

| Physical Form | Solid | Sigma-Aldrich (for a related compound) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from related syntheses, such as the Friedel-Crafts acylation. A general procedure would involve the reaction of bromobenzene with succinyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of bromobenzene in a suitable solvent (e.g., CS₂) would be prepared in a round-bottom flask equipped with a stirrer and a reflux condenser. The flask would be cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) would be added portion-wise to the stirred solution.

-

Acylating Agent Addition: Succinyl chloride would then be added dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture would be allowed to warm to room temperature and then heated under reflux for a specified period to ensure the reaction goes to completion.

-

Workup: The reaction mixture would be cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer would be separated, and the aqueous layer would be extracted with an appropriate organic solvent. The combined organic extracts would be washed with a sodium bicarbonate solution and then with water.

-

Purification: The organic layer would be dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent would be removed under reduced pressure. The resulting crude product would be purified by recrystallization from a suitable solvent to yield this compound.

The following diagram illustrates a generalized workflow for this type of synthesis.

References

An In-depth Technical Guide to 1,4-Bis(4-bromophenyl)-1,4-butanedione (CAS: 2461-83-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(4-bromophenyl)-1,4-butanedione, a symmetrical diaryl diketone. The information compiled herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

This compound is a solid organic compound characterized by the presence of two bromophenyl groups attached to a butanedione backbone.[1]

| Property | Value | Source |

| CAS Number | 2461-83-8 | [1] |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1] |

| Molecular Weight | 396.07 g/mol | [1] |

| IUPAC Name | 1,4-bis(4-bromophenyl)butane-1,4-dione | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br | [1] |

| InChI Key | VOJRFGKKQMVGPH-UHFFFAOYSA-N | [1] |

Spectral Data

Comprehensive spectral data is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Data not explicitly available in the search results. Expected signals would include aromatic protons in the 4-bromophenyl groups and methylene protons of the butane-1,4-dione chain. |

| ¹³C NMR | Data not explicitly available in the search results. Expected signals would include carbons of the carbonyl groups, the brominated aromatic rings, and the methylene groups. |

| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1] |

| Infrared (IR) Spectroscopy | An IR spectrum is available from SpectraBase.[1] |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, a plausible and widely used method for the preparation of such 1,4-diaryl-1,4-diketones is the Friedel-Crafts acylation of an aromatic substrate with a diacylating agent.

Proposed Synthesis via Friedel-Crafts Acylation

A logical synthetic approach involves the reaction of succinyl chloride with two equivalents of bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Overall Reaction:

2 C₆H₅Br + ClOC(CH₂)₂COCl → (BrC₆H₄CO)₂(CH₂)₂ + 2 HCl

Experimental Workflow:

The following diagram illustrates the general workflow for the proposed Friedel-Crafts acylation synthesis.

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Experimental Steps (General Procedure):

-

Reaction Setup: A reaction flask is charged with anhydrous aluminum chloride and a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5 °C.

-

Addition of Reactants: A solution of succinyl chloride and bromobenzene in the same solvent is added dropwise to the stirred suspension of aluminum chloride. The reaction temperature is maintained at 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.

Applications in Drug Development and Biological Activity

The literature search did not yield specific studies on the biological activity or direct application of this compound in drug development. However, the 1,4-diketone motif and the presence of bromophenyl groups suggest potential as a synthetic intermediate for various heterocyclic compounds, which are prevalent in many pharmaceuticals. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the generation of diverse chemical libraries for drug discovery screening.

Derivatives of similar bromo-phenyl containing compounds have been investigated for their biological activities, suggesting that this class of compounds holds potential for further exploration.

Conclusion

References

Technical Guide: Physicochemical and Synthetic Profile of 1,4-Bis(4-bromophenyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-bromophenyl)-1,4-butanedione is a symmetrical aromatic diketone. Symmetrical diketones, particularly 1,4-dicarbonyl compounds, are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various heterocyclic compounds such as furans, pyrroles, and thiophenes through Paal-Knorr cyclization.[1][2] The presence of two bromophenyl moieties suggests potential applications in materials science, particularly in the synthesis of polymers and as a building block in supramolecular chemistry. In the context of drug discovery, the 1,4-dione scaffold is of interest for the development of novel bioactive molecules. This technical guide provides a concise overview of the molecular weight, computed physicochemical properties, a generalized synthetic approach, and a prospective workflow for biological evaluation of this compound.

Molecular Profile

The fundamental step in the characterization of any chemical entity is the determination of its molecular weight. The molecular formula for this compound is C₁₆H₁₂Br₂O₂.

The molecular weight is calculated as follows:

-

Molecular Formula: C₁₆H₁₂Br₂O₂

-

Atomic weight of Carbon (C): 12.011 u

-

Atomic weight of Hydrogen (H): 1.008 u

-

Atomic weight of Bromine (Br): 79.904 u

-

Atomic weight of Oxygen (O): 15.999 u

Calculation: (16 × 12.011) + (12 × 1.008) + (2 × 79.904) + (2 × 15.999) = 192.176 + 12.096 + 159.808 + 31.998 = 396.078 g/mol

This calculated molecular weight is consistent with publicly available chemical databases.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the computed properties available from chemical databases.

| Property | Value | Source |

| Molecular Weight | 396.078 g/mol | Calculation |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | - |

| IUPAC Name | 1,4-bis(4-bromophenyl)butane-1,4-dione | - |

| CAS Number | 2461-83-8 | [3] |

| Purity | 99% (as per commercial suppliers) | [3] |

Experimental Protocols

General Synthesis of 1,4-Diketones

A plausible synthetic route could involve the Friedel-Crafts acylation of bromobenzene with succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

2 C₆H₅Br + ClOC(CH₂)₂COCl --(AlCl₃)--> Br-C₆H₄-CO-(CH₂)₂-CO-C₆H₄-Br + 2 HCl

Generalized Experimental Procedure:

-

Reaction Setup: A solution of succinyl chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

-

Addition of Bromobenzene: Bromobenzene is added dropwise from the dropping funnel to the reaction mixture.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound based on the generalized Friedel-Crafts acylation method.

Biological Evaluation Workflow

Given the interest in novel chemical entities for drug discovery, a general workflow for the initial biological evaluation of a compound like this compound is presented below. This workflow outlines the logical progression from in vitro screening to more complex biological assays.

Conclusion

This compound is a chemical compound with a well-defined molecular weight and structure. While detailed experimental data on its properties and biological activities are scarce in the public domain, its chemical nature as a 1,4-diketone suggests its utility as a synthetic intermediate. The provided generalized synthetic protocol and evaluation workflows offer a foundational framework for researchers interested in exploring the potential of this and related molecules in materials science and drug discovery. Further experimental investigation is warranted to fully characterize this compound and elucidate its potential applications.

References

An In-depth Technical Guide to the Infrared Spectral Analysis of 1,4-Bis(4-bromophenyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectral analysis of 1,4-bis(4-bromophenyl)-1,4-butanedione. It details the expected vibrational frequencies, outlines standard experimental protocols for obtaining the IR spectrum of this solid compound, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and analysis of this and structurally related molecules.

Predicted Infrared Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following table summarizes the predicted infrared absorption peaks. These predictions are based on the known frequencies of the constituent functional groups and by analogy to structurally similar compounds. The primary functional groups present in the molecule are a para-substituted bromophenyl group and a ketone.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Ar-H) |

| ~2950 - 2850 | Weak | C-H Stretch | Aliphatic (-CH₂-) |

| ~1685 | Strong | C=O Stretch (Conjugated) | Aryl Ketone |

| ~1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1485 | Medium | C=C Stretch | Aromatic Ring |

| ~1400 | Medium | CH₂ Bend (Scissoring) | Aliphatic (-CH₂-) |

| ~1200 | Strong | C-C(=O)-C Stretch/Bend | Aryl Ketone |

| ~1070 | Strong | C-Br Stretch | Aryl Bromide |

| ~830 | Strong | C-H Out-of-Plane Bend | para-Disubstituted Benzene |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of a solid sample like this compound can be achieved through several methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of KBr and pressing it into a thin, translucent pellet.

Methodology:

-

Sample Preparation: Dry a small amount of spectroscopic grade KBr at 110°C for several hours to remove any absorbed water, which can interfere with the spectrum.

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of the dried KBr and continue to grind the mixture until it is homogeneous. The final mixture should have a sample concentration of approximately 0.5-1%.

-

Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

-

Spectral Acquisition: Collect the infrared spectrum of the sample. The resulting spectrum is an absorbance spectrum and typically does not require baseline correction if the background was properly collected. After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or acetone).

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectral analysis of a solid organic compound like this compound.

Unraveling the Fragmentation Pathway of 1,4-Bis(4-bromophenyl)-1,4-butanedione: An In-depth Mass Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric fragmentation of 1,4-Bis(4-bromophenyl)-1,4-butanedione (C₁₆H₁₂Br₂O₂). Understanding the fragmentation pattern of this and related molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in the fields of chemical research and drug development. This document outlines the primary fragmentation pathways, presents quantitative data in a clear format, provides a detailed experimental protocol for analysis, and visualizes the key chemical transformations.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct and predictable fragmentation pattern, dominated by cleavage adjacent to the carbonyl groups. The molecular ion (M⁺) is expected at an m/z corresponding to its molecular weight (approximately 396 g/mol ), taking into account the isotopic distribution of bromine. However, the most prominent peaks in the spectrum arise from a characteristic alpha-cleavage.

Upon electron ionization, the primary fragmentation event is the homolytic cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group. This is a highly favorable pathway as it leads to the formation of a stable, resonance-stabilized acylium ion. Due to the presence of a bromine atom, this acylium ion will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Quantitative Fragmentation Data

The major fragment ions observed in the mass spectrum of this compound are summarized in the table below. The presence of the isotopic peaks for bromine is a key diagnostic feature.

| m/z (Observed) | Proposed Fragment Ion | Chemical Formula | Notes |

| 394/396/398 | [C₁₆H₁₂⁷⁹Br₂O₂]⁺ / [C₁₆H₁₂⁷⁹Br⁸¹BrO₂]⁺ / [C₁₆H₁₂⁸¹Br₂O₂]⁺ | [M]⁺ | Molecular ion peak cluster. |

| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | [Br-C₆H₄-CO]⁺ | Base peak; 4-bromobenzoyl cation resulting from alpha-cleavage. The doublet arises from the bromine isotopes. |

| 155/157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | [Br-C₆H₄]⁺ | Loss of carbon monoxide (CO) from the 4-bromobenzoyl cation. |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Loss of bromine from the bromophenyl cation. |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

-

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion cluster and the major fragment ions.

-

Compare the observed fragmentation pattern with the expected pattern and reference spectra if available.

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation mechanism can be visualized as follows:

Caption: Primary fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The principles outlined here can be applied to the analysis of related compounds and are essential for confident structural assignment in a research and development setting.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione, a symmetrical 1,4-diketone, starting from 4-bromoacetophenone. The synthesis is a two-step process involving the initial α-bromination of 4-bromoacetophenone to yield α,4-dibromoacetophenone, followed by a base-mediated coupling of the resulting α-bromo ketone with the enolate of 4-bromoacetophenone. This application note includes comprehensive experimental procedures, tables of quantitative data for reactants and products, and visual diagrams to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

1,4-Diketones are valuable intermediates in organic synthesis, serving as precursors to a variety of heterocyclic compounds such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. The symmetrical diaryl-1,4-butanedione structure, specifically with bromine substituents, offers a scaffold for further functionalization, making it a compound of interest in medicinal chemistry and materials science. The following protocol details a reliable method for the preparation of this compound.

Chemical Reaction Pathway

The overall synthesis proceeds in two distinct steps:

-

α-Bromination: 4-Bromoacetophenone is brominated at the alpha-position to form 2,4'-dibromoacetophenone.

-

Coupling Reaction: The enolate of 4-bromoacetophenone undergoes a nucleophilic substitution with 2,4'-dibromoacetophenone to form the final product.

Caption: Overall synthetic pathway for this compound.

Data Presentation

Table 1: Properties of Key Reactants and Product

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromoacetophenone | Br-C₆H₄-C(O)CH₃ | C₈H₇BrO | 199.04 | 49-52 | 255 |

| α,4-Dibromoacetophenone | Br-C₆H₄-C(O)CH₂Br | C₈H₆Br₂O | 277.94 | 108-111 | - |

| This compound | Br-C₆H₄-C(O)CH₂CH₂C(O)-C₆H₄-Br | C₁₆H₁₂Br₂O₂ | 396.07 | 184-186 | - |

Table 2: Summary of Experimental Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | α-Bromination | 4-Bromoacetophenone, Sodium Bromide, Potassium Persulfate | Acetonitrile/Water | 80 | 4-6 |

| 2 | Coupling | 4-Bromoacetophenone, α,4-Dibromoacetophenone, Sodium Hydride | Tetrahydrofuran (THF) | 0 to RT | 12-18 |

Experimental Protocols

Step 1: Synthesis of α,4-Dibromoacetophenone

This protocol is adapted from a green chemistry approach for α-bromination of ketones.[1]

Materials:

-

4-Bromoacetophenone (1.0 eq)

-

Sodium Bromide (NaBr) (1.2 eq)

-

Potassium Persulfate (K₂S₂O₈) (1.5 eq)

-

Acetonitrile

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (10.0 g, 50.2 mmol), sodium bromide (6.2 g, 60.3 mmol), and potassium persulfate (20.3 g, 75.3 mmol).

-

Add a 1:1 mixture of acetonitrile and water (100 mL).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield α,4-dibromoacetophenone as a white to off-white solid.

Step 2: Synthesis of this compound

This protocol is based on the general principle of coupling a ketone enolate with an α-haloketone.

Materials:

-

4-Bromoacetophenone (1.0 eq)

-

α,4-Dibromoacetophenone (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes and needles

-

Ice bath

Procedure:

-

To a dry 250 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 g of 60% dispersion, 27.5 mmol).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

-

Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate dry flask, dissolve 4-bromoacetophenone (5.0 g, 25.1 mmol) in 50 mL of anhydrous THF.

-

Slowly add the solution of 4-bromoacetophenone to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the sodium enolate.

-

In another dry flask, dissolve α,4-dibromoacetophenone (7.0 g, 25.1 mmol) in 50 mL of anhydrous THF.

-

Add the solution of α,4-dibromoacetophenone dropwise to the enolate solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain this compound as a solid.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of the target compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

4-Bromoacetophenone and its brominated derivatives are irritants. Avoid inhalation and contact with skin and eyes.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.

-

Potassium persulfate is a strong oxidizing agent.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Synthesis of Bromophenyl-Substituted Pyrroles from 1,4-Bis(4-bromophenyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-bis(4-bromophenyl)-substituted pyrroles utilizing 1,4-bis(4-bromophenyl)-1,4-butanedione as a key precursor. The primary synthetic route described is the Paal-Knorr pyrrole synthesis, a robust and versatile method for the construction of the pyrrole ring.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active natural products and synthetic pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyrrole ring make it a privileged structure in medicinal chemistry, with applications ranging from anti-inflammatory and antimicrobial to anticancer agents. The incorporation of bromophenyl moieties at the 2 and 5 positions of the pyrrole core can significantly influence the pharmacological profile of the resulting compounds, enhancing their potency and selectivity through halogen bonding and altered lipophilicity.

This compound is a readily accessible 1,4-dicarbonyl compound that serves as an excellent starting material for the synthesis of these valuable pyrrole derivatives. The Paal-Knorr synthesis provides a direct and efficient method for the cyclocondensation of this precursor with primary amines or ammonia to yield the corresponding N-substituted or N-unsubstituted 2,5-bis(4-bromophenyl)pyrroles.

Reaction Principle: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[1][2] The reaction typically proceeds under neutral or weakly acidic conditions.[2] The general mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization via attack of the nitrogen on the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole intermediate yields the aromatic pyrrole ring.[1]

For the synthesis of N-substituted pyrroles, a primary amine (R-NH₂) is used, while the use of ammonia or an ammonia source like ammonium acetate will yield the N-unsubstituted (N-H) pyrrole.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,5-bis(4-bromophenyl)-substituted pyrroles from this compound.

Protocol 1: Synthesis of 2,5-Bis(4-bromophenyl)-1-phenyl-1H-pyrrole

This protocol details the synthesis of a specific N-aryl substituted pyrrole.

Reaction Scheme:

Figure 1: Synthesis of 2,5-Bis(4-bromophenyl)-1-phenyl-1H-pyrrole.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 24151-68-0 | 398.02 | 3.98 g | 10.0 |

| Aniline | 62-53-3 | 93.13 | 1.02 mL | 11.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |

| Ethanol | 64-17-5 | 46.07 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers and graduated cylinders

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add this compound (3.98 g, 10.0 mmol) and glacial acetic acid (50 mL).

-

Stir the mixture at room temperature to dissolve the solid.

-

Add aniline (1.02 mL, 11.0 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of water to remove any residual acetic acid.

-

Recrystallize the crude product from ethanol to afford pure 2,5-bis(4-bromophenyl)-1-phenyl-1H-pyrrole as a solid.

-

Dry the purified product under vacuum.

Expected Yield and Characterization:

-

Appearance: White to off-white solid.

-

Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure. The PubChem database provides the molecular formula (C₂₂H₁₅Br₂N) and molecular weight (453.17 g/mol ) for this compound.

Protocol 2: Synthesis of 2,5-Bis(4-bromophenyl)-1H-pyrrole

This protocol outlines the synthesis of the N-unsubstituted pyrrole.

Reaction Scheme:

Figure 2: Synthesis of 2,5-Bis(4-bromophenyl)-1H-pyrrole.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 24151-68-0 | 398.02 | 3.98 g | 10.0 |

| Ammonium Acetate | 631-61-8 | 77.08 | 3.85 g | 50.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |

| Ethanol | 64-17-5 | 46.07 | As needed | - |

Equipment:

-

Same as Protocol 1.

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (3.98 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

-

Add glacial acetic acid (50 mL) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is generally complete within 3-5 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled mixture into 200 mL of cold water in a beaker, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove excess ammonium acetate and acetic acid.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,5-bis(4-bromophenyl)-1H-pyrrole.

-

Dry the purified product in a vacuum oven.

Expected Yield and Characterization:

-

Yield: Similar to Protocol 1, good to excellent yields are expected.

-

Appearance: A crystalline solid.

-

Spectroscopic Data: The structure of the product should be confirmed using standard spectroscopic techniques. The PubChem database provides the molecular formula (C₁₆H₁₁Br₂N) and molecular weight (377.08 g/mol ) for this compound.[3]

Experimental Workflow

The general workflow for the synthesis of 2,5-bis(4-bromophenyl)-substituted pyrroles via the Paal-Knorr reaction is depicted below.

Figure 3: General experimental workflow for the Paal-Knorr synthesis.

Applications in Drug Development

The 2,5-bis(4-bromophenyl)pyrrole scaffold is a valuable starting point for the development of novel therapeutic agents. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The pyrrole nitrogen can also be functionalized to modulate the physicochemical properties and biological activity of the molecule.

Potential therapeutic areas for compounds derived from this scaffold include, but are not limited to:

-

Anticancer Agents: Many pyrrole-containing compounds exhibit potent anticancer activity.

-

Anti-inflammatory Drugs: The pyrrole nucleus is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Pyrrole derivatives have shown promise as antibacterial and antifungal agents.

-

Kinase Inhibitors: The pyrrole scaffold can be elaborated to design inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

Conclusion

The Paal-Knorr synthesis provides a straightforward and efficient method for the preparation of 2,5-bis(4-bromophenyl)-substituted pyrroles from this compound. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize these valuable compounds. The resulting bromophenyl-substituted pyrroles are versatile intermediates with significant potential for the discovery and development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of Heterocycles from 1,4-Bis(4-bromophenyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,5-bis(4-bromophenyl)-substituted furan, pyrrole, and thiophene via the Paal-Knorr reaction, starting from 1,4-Bis(4-bromophenyl)-1,4-butanedione. This synthetic route offers a straightforward approach to obtaining heterocycles with potential applications in drug discovery and materials science. The resulting 2,5-diaryl substituted heterocycles are scaffolds of significant interest due to their diverse biological activities.[1]

Introduction to Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and versatile method for the synthesis of five-membered heterocyclic compounds, namely furans, pyrroles, and thiophenes, from a 1,4-dicarbonyl compound.[1] The choice of reagent dictates the resulting heterocycle: an acid catalyst promotes the formation of a furan, a primary amine or ammonia leads to a pyrrole, and a sulfurizing agent yields a thiophene.[1] This methodology is highly valued for its reliability and the wide range of substitutions that can be accommodated on the starting diketone, allowing for the generation of diverse libraries of heterocyclic compounds for screening and development.

Applications in Drug Development

The 2,5-diaryl substituted furan, pyrrole, and thiophene cores are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties.

-

Pyrrole Derivatives: These compounds are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The pyrrole scaffold is a key component in several marketed drugs.

-

Furan Derivatives: 2,5-Diaryl furans have been investigated for their anti-inflammatory activity, with some derivatives showing potential as selective COX-2 inhibitors.[3] They are also considered valuable building blocks for medicinal and materials chemistry.[4][5]

-

Thiophene Derivatives: Thiophene-containing compounds have a rich history in medicinal chemistry, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[6][7] The 2,5-diarylthiophene scaffold, in particular, has been explored for the development of potent enzyme inhibitors.[8]

The presence of bromine atoms on the phenyl rings of these heterocycles can further modulate their biological activity, potentially enhancing their efficacy or altering their pharmacokinetic properties.

Experimental Protocols

The following protocols are based on established Paal-Knorr synthesis procedures for 2,5-diaryl heterocycles and can be adapted for the specific use of this compound.

Synthesis of 2,5-Bis(4-bromophenyl)furan

This procedure utilizes an acid-catalyzed cyclodehydration of the 1,4-diketone.

Protocol:

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene or acetic acid (20 mL), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 2,5-bis(4-bromophenyl)furan.

Synthesis of 1-Substituted-2,5-bis(4-bromophenyl)pyrrole

This protocol describes the synthesis of an N-substituted pyrrole using a primary amine. For the synthesis of the unsubstituted pyrrole, ammonium acetate can be used in place of a primary amine.[1]

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (15 mL).

-

Add the desired primary amine (e.g., aniline, benzylamine) (1.2 mmol).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 1-substituted-2,5-bis(4-bromophenyl)pyrrole.

Synthesis of 2,5-Bis(4-bromophenyl)thiophene

This protocol employs a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring.[6][9]

Protocol:

-

In a well-ventilated fume hood, combine this compound (1.0 mmol) and Lawesson's reagent (0.5 mmol) or phosphorus pentasulfide (0.5 mmol) in anhydrous toluene (25 mL).

-

Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 2,5-bis(4-bromophenyl)thiophene.

Data Presentation

The following table summarizes typical reaction parameters for the Paal-Knorr synthesis of 2,5-diaryl heterocycles, which can be expected for the synthesis using this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized.

| Heterocycle | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Furan | p-Toluenesulfonic acid | Toluene | Reflux | 2 - 6 | 80 - 95 |

| Pyrrole | Primary Amine/NH₄OAc | Acetic Acid | Reflux | 2 - 4 | 75 - 90 |

| Thiophene | Lawesson's Reagent | Toluene | Reflux | 4 - 8 | 70 - 85 |

| Thiophene | Phosphorus Pentasulfide | Toluene | Reflux | 4 - 8 | 65 - 80 |

Visualizations

Paal-Knorr Synthesis Workflow

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. [Synthesis and biological activity of 1,5-diaryl-3-alkylamino-4-carboxymethyl-2,5-dihydropyrrol-2-ones and 1,5-diaryl-4-carboxymethyltetrahydropyrrol-2,3-diones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

Application Notes and Protocols: Synthesis of 2,5-Bis(4-bromophenyl)furan and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of furan derivatives using 1,4-bis(4-bromophenyl)-1,4-butanedione as a key starting material. Detailed experimental protocols and potential applications based on the biological activity of the resulting compounds are presented.

Introduction

Furan derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. The furan scaffold is a key structural motif in medicinal chemistry, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties. The Paal-Knorr furan synthesis is a classic and efficient method for the construction of the furan ring from 1,4-dicarbonyl compounds through an acid-catalyzed cyclization and dehydration reaction.[1][2][3] This document focuses on the synthesis of 2,5-bis(4-bromophenyl)furan from this compound and the potential applications of its derivatives.

Synthesis of 2,5-Bis(4-bromophenyl)furan

The synthesis of 2,5-bis(4-bromophenyl)furan from this compound is achieved via a cyclodehydrative furanization, a specific application of the Paal-Knorr synthesis.[1] This reaction typically involves heating the dicarbonyl compound in the presence of an acid catalyst.

Experimental Protocol: Paal-Knorr Furan Synthesis

A general procedure for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound is as follows:

Materials:

-

This compound

-

Acid catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic acid, or a Lewis acid)

-

Anhydrous solvent (e.g., Toluene, Xylene, or Acetic Anhydride)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

To a solution of this compound in an appropriate anhydrous solvent, add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford pure 2,5-bis(4-bromophenyl)furan.

Characterization Data for 2,5-Bis(4-bromophenyl)furan:

While a specific yield for this reaction was not found in the reviewed literature, the successful synthesis is confirmed by characterization data. The structure of the resulting 2,5-bis(4-bromophenyl)furan can be confirmed by spectroscopic methods.

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 7.55 (d, J = 8.5 Hz, 4H), 7.49 (d, J = 8.5 Hz, 4H), 6.70 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 152.0, 131.9, 129.8, 125.5, 121.5, 109.4 |

Note: The specific reaction conditions such as catalyst, solvent, temperature, and reaction time will need to be optimized for this particular substrate.

Caption: General workflow for the Paal-Knorr synthesis of 2,5-bis(4-bromophenyl)furan.

Applications in Drug Development

The synthesized 2,5-bis(4-bromophenyl)furan serves as a versatile intermediate for the development of novel therapeutic agents. The bromine atoms on the phenyl rings provide reactive sites for further functionalization, such as cross-coupling reactions, to introduce diverse chemical moieties and modulate biological activity.

Antiprotozoal Activity

A significant application of 2,5-bis(4-bromophenyl)furan is its use as a precursor for the synthesis of potent antiprotozoal agents. Specifically, it has been converted to 2,5-bis(4-guanylphenyl)furan and its derivatives, which have demonstrated significant activity against Trypanosoma rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness), in mice.[1]

Synthesis of 2,5-Bis(4-guanylphenyl)furan Derivatives:

The synthesis involves the conversion of the bromo-substituents of 2,5-bis(4-bromophenyl)furan to nitrile groups, followed by transformation into the corresponding guanyl derivatives.

Caption: Synthetic pathway to antiprotozoal 2,5-bis(4-guanylphenyl)furan derivatives.

Biological Activity Data:

Several derivatives of 2,5-bis(4-guanylphenyl)furan have shown curative effects in mice infected with T. rhodesiense.[1]

| Compound | Substituent on Furan Ring | Activity in Mice against T. rhodesiense |

| 1 | Unsubstituted | Cures at submilligram dosage |

| 2 | 3-Methyl | Cures at submilligram dosage |

| 3 | 3,4-Dimethyl | Cures at submilligram dosage; prolonged curative effect |

| 4 | 3-Chloro | Cures at submilligram dosage |

| 5 | 3,4-Dichloro | Cures at submilligram dosage |

| 6 | 3-Chloro-4-methyl | Cures at submilligram dosage |

Data sourced from a study evaluating antiprotozoal activity.[1]

Potential Antimicrobial and Anticancer Applications

While specific data for 2,5-bis(4-bromophenyl)furan is limited, the broader class of 2,5-diaryl furans and brominated furan derivatives has been investigated for various biological activities.

-

Antimicrobial Activity: Furan derivatives are known to possess antibacterial and antifungal properties. The introduction of bromine atoms can enhance the antimicrobial potency of organic molecules.

-

Anticancer Activity: Bromophenol derivatives, a class of compounds sharing structural similarities, have demonstrated cytotoxic effects against various human cancer cell lines.[4] The furan core itself is present in numerous compounds with anticancer activity.

Further research is warranted to explore the specific antimicrobial and anticancer potential of 2,5-bis(4-bromophenyl)furan and its derivatives. High-throughput screening against a panel of bacterial, fungal, and cancer cell lines could reveal novel therapeutic leads.

Conclusion

This compound is a valuable precursor for the synthesis of 2,5-bis(4-bromophenyl)furan via the Paal-Knorr synthesis. The resulting furan derivative is a key intermediate for the development of potent antiprotozoal agents. The presence of bromine atoms allows for further chemical modifications, opening avenues for the exploration of a wide range of biological activities, including potential antimicrobial and anticancer applications. The protocols and data presented here provide a foundation for researchers in drug discovery and medicinal chemistry to further investigate this promising class of compounds.

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 1,4-Bis(4-bromophenyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature searches for the application of 1,4-Bis(4-bromophenyl)-1,4-butanedione as a monomer for the synthesis of novel polymers did not yield specific, experimentally validated protocols or detailed application notes. The use of this particular monomer appears to be a novel area of research with limited to no published data in readily accessible scientific databases.

Therefore, this document provides a theoretical framework and general application note outlining potential polymerization pathways for this compound based on its chemical structure. The protocols and data presented herein are hypothetical examples intended to serve as a starting point for researchers interested in exploring the use of this monomer. These theoretical pathways are grounded in established principles of polymer chemistry.

Introduction to this compound as a Monomer

This compound is a symmetrical molecule featuring two key reactive functionalities that make it a potentially valuable monomer for polymer synthesis:

-

Two Bromophenyl Groups: The bromine atoms on the phenyl rings are suitable for various cross-coupling reactions, most notably Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, leading to the creation of a polymer backbone.

-

Diketone Moiety: The 1,4-butanedione structure introduces carbonyl groups into the polymer backbone. These ketones can influence the polymer's thermal properties, solubility, and potential for post-polymerization modification. The presence of the flexible butane linker can also impact the polymer's physical characteristics.

Polymers derived from this monomer are anticipated to be part of the polyarylene family, which is known for high thermal stability and chemical resistance. Depending on the co-monomer used, these polymers could exhibit interesting optoelectronic properties or be functionalized for applications in areas such as drug delivery.

Theoretical Polymerization Pathways

Based on the structure of this compound, two primary polymerization strategies are proposed:

-

Suzuki-Miyaura Polycondensation: This approach involves the reaction of the dibromo monomer with a diboronic acid or diboronic ester co-monomer in the presence of a palladium catalyst and a base. This method is highly versatile and tolerant of a wide range of functional groups.

-

Horner-Wadsworth-Emmons Polycondensation: This reaction would involve the ketone functionalities of the monomer. The monomer could be reacted with a bis(phosphonate) ester in the presence of a strong base to form a poly(arylene vinylene) with a diketone unit in the backbone.

Application Note 1: Theoretical Synthesis of a Poly(arylene ether ketone) via Suzuki-Miyaura Polycondensation

This section outlines a hypothetical protocol for the synthesis of a novel poly(arylene ether ketone) using this compound and a diboronic acid co-monomer.

Hypothetical Experimental Protocol

Materials:

-

This compound (Monomer A)

-

1,4-Benzenediboronic acid (Monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Potassium carbonate (K₂CO₃) (Base)

-

Toluene (Solvent)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Methanol (for precipitation)

-

Deionized water

Procedure:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.00 g, 2.52 mmol), 1,4-Benzenediboronic acid (0.419 g, 2.52 mmol), and potassium carbonate (1.05 g, 7.56 mmol).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of Toluene:DMF (30 mL). Purge the mixture with nitrogen for 30 minutes to remove any dissolved oxygen.

-

Catalyst Introduction: Under a positive nitrogen flow, add Tetrakis(triphenylphosphine)palladium(0) (0.087 g, 0.0756 mmol).

-

Polymerization Reaction: Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.

-

Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing 300 mL of rapidly stirring methanol. A fibrous precipitate should form.

-

Purification:

-

Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts.

-

Wash the polymer again with methanol to remove any unreacted monomers and catalyst residues.

-

Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove low molecular weight oligomers.

-

-

Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Hypothetical Polymer Characterization Data

The following table presents expected, but not experimentally verified, properties of the resulting polymer.

| Property | Expected Value/Result |

| Appearance | Off-white to pale yellow fibrous solid |

| Solubility | Soluble in DMF, NMP, Chloroform; Insoluble in methanol, water |

| Number Average MW (Mₙ) | 15,000 - 25,000 g/mol (by GPC) |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition (T₉) | 180 - 220 °C (by DSC) |

| Decomposition Temp. (Td) | > 450 °C (5% weight loss by TGA) |

Visualizations

Caption: Theoretical Suzuki-Miyaura polycondensation workflow.

Application Note 2: Theoretical Synthesis of a Poly(arylene vinylene) Derivative via Horner-Wadsworth-Emmons Polycondensation

This section describes a hypothetical protocol for synthesizing a novel poly(arylene vinylene) derivative using the diketone functionality of this compound.

Hypothetical Experimental Protocol

Materials:

-

This compound (Monomer A)

-

1,4-Xylylenebis(diethylphosphonate) (Monomer C)

-

Potassium tert-butoxide (Base)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.00 g, 2.52 mmol) and 1,4-Xylylenebis(diethylphosphonate) (0.878 g, 2.52 mmol) in anhydrous THF (100 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of potassium tert-butoxide (0.622 g, 5.54 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes. The reaction mixture is expected to turn yellow or orange.

-

Polymerization Reaction: Allow the reaction to warm to room temperature and stir under nitrogen for 24 hours.

-

Polymer Precipitation: Quench the reaction by adding a few drops of acetic acid. Concentrate the solution by rotary evaporation and then precipitate the polymer by pouring the concentrated solution into 500 mL of vigorously stirring methanol.

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the polymer with methanol and then with water.

-

Dissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.

-

-

Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours.

Hypothetical Polymer Characterization Data

| Property | Expected Value/Result |

| Appearance | Yellow to orange powder |

| Solubility | Soluble in THF, Chloroform; Insoluble in methanol, hexanes |

| Number Average MW (Mₙ) | 10,000 - 20,000 g/mol (by GPC) |

| Polydispersity Index (PDI) | 2.0 - 3.0 |

| UV-Vis Absorption (λₘₐₓ) | 400 - 450 nm (in chloroform) |

| Photoluminescence (λₑₘ) | 500 - 550 nm (in chloroform) |

| Glass Transition (T₉) | 150 - 190 °C (by DSC) |

Visualizations

Caption: Theoretical Horner-Wadsworth-Emmons polycondensation workflow.

Potential Applications in Drug Development

Polymers synthesized from this compound could have several potential applications in the field of drug development:

-

Drug Delivery Vehicles: The aromatic backbone could provide a hydrophobic core for encapsulating poorly water-soluble drugs. The polymer could be formulated into nanoparticles or micelles for targeted drug delivery.

-

Biocompatible Coatings: Polyarylenes are often biocompatible and could be used as coatings for medical implants to improve their integration with biological tissues.

-

Scaffolds for Tissue Engineering: The mechanical and thermal properties of these polymers might make them suitable for creating scaffolds that support cell growth and tissue regeneration.

It is important to note that any polymer intended for biomedical applications would require extensive biocompatibility and toxicity testing.

Conclusion

While the use of this compound in polymer synthesis is not yet established in the scientific literature, its chemical structure presents intriguing possibilities for creating novel polyarylene-type polymers. The theoretical protocols provided in this document for Suzuki-Miyaura and Horner-Wadsworth-Emmons polycondensations offer a foundation for researchers to begin exploring this promising but uncharted area of polymer chemistry. Experimental validation of these or other synthetic routes is a necessary next step to fully understand the properties and potential applications of polymers derived from this monomer.

Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Utilizing Dione Precursors

Topic: The Role of 1,4-Bis(4-bromophenyl)-1,4-butanedione in Metal-Organic Framework (MOF) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct synthesis of metal-organic frameworks using this compound as a primary organic linker is not widely documented in peer-reviewed literature. The following application notes provide a detailed overview of how a dione-containing molecule could be hypothetically utilized in MOF synthesis, either through in situ ligand formation or as a functional precursor for post-synthetic modification. The protocols and data presented are based on well-established MOF synthesis principles and are intended to serve as a guide for experimental design.

Application Notes

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. While multitopic carboxylates and N-donor ligands are most commonly employed, the use of other functional groups as precursors for in situ ligand generation is an emerging strategy in MOF synthesis.[1]

This compound is a molecule that presents several interesting features for potential incorporation into MOFs. The two bromophenyl groups can act as bulky substituents influencing the framework's pore structure, and the bromine atoms offer sites for post-synthetic modification.[2][3][4] The central 1,4-dione functionality, while not a typical coordinating group for MOF construction, can serve as a reactive handle for creating a suitable polytopic linker in situ.

Potential Synthetic Strategies:

-

In Situ Ligand Formation: The dione can be reacted with other reagents under solvothermal conditions to form a more complex ligand that subsequently coordinates to the metal centers. For instance, a Knoevenagel condensation with a molecule containing an active methylene group and a carboxylic acid could transform the dione into a tetracarboxylate ligand within the reaction vessel. This "one-pot" approach simplifies the synthetic process by avoiding the need for multi-step pre-synthesis of the final ligand.[1]

-

Post-Synthetic Modification (PSM): A pre-formed MOF with reactive linkers (e.g., amino groups) could be modified by reacting it with this compound. This would tether the bromophenylbutanedione moiety to the framework, introducing new functionality. PSM is a powerful technique for fine-tuning the properties of MOFs.[2][3][4][5]

The bromophenyl groups can be further functionalized through cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties, which is of particular interest in catalysis and drug delivery applications.

Generalized Experimental Protocols

The following protocols are generalized examples of how one might approach the synthesis of a MOF using a dione precursor via an in situ ligand formation strategy. These are illustrative and would require optimization for any specific system.

Protocol 2.1: Hypothetical In Situ Synthesis of a Zr-based MOF

This protocol describes a hypothetical synthesis of a zirconium-based MOF where this compound is converted in situ to a tetracarboxylate linker.

Materials and Reagents:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound

-

Cyanoacetic acid

-

Triethylamine (as a base for the in situ reaction)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (as a modulator)

Procedure:

-

In a 20 mL screw-capped vial, dissolve ZrCl₄ (e.g., 0.1 mmol) in 5 mL of DMF.

-

Add acetic acid (e.g., 10 equivalents with respect to ZrCl₄) to the solution to act as a modulator, which helps in obtaining a crystalline product.

-

In a separate vial, dissolve this compound (e.g., 0.05 mmol) and cyanoacetic acid (e.g., 0.2 mmol) in 5 mL of DMF.

-

Add triethylamine (e.g., 0.2 mmol) to the solution of the organic precursors to catalyze the Knoevenagel condensation.

-

Combine the two solutions in the 20 mL vial.

-

Seal the vial tightly and place it in a preheated oven at 120°C for 24-72 hours.

-

After the reaction, allow the vial to cool to room temperature.

-

Collect the resulting crystalline product by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and solvent.

-

Activate the MOF by solvent exchange with ethanol followed by heating under vacuum to remove the solvent from the pores.

Data Presentation

As no specific MOFs synthesized from this compound are reported, the following table presents representative data for some well-known MOFs to illustrate the format for data presentation.

| MOF Name | Metal Center | Organic Linker | Solvent System | Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| MOF-5 | Zn₄O | 1,4-Benzenedicarboxylic acid | DMF/Chloroform | 105 | ~2900 | ~1.0 |

| HKUST-1 | Cu₂ | Benzene-1,3,5-tricarboxylic acid | DMF/Ethanol/H₂O | 85 | ~1800 | ~0.8 |

| UiO-66 | Zr₆O₄(OH)₄ | 1,4-Benzenedicarboxylic acid | DMF | 120 | ~1300 | ~0.5 |

| ZIF-8 | Zn | 2-Methylimidazole | Methanol/DMF | Room Temp | ~1600 | ~0.65 |

Visualization of Synthetic Workflow